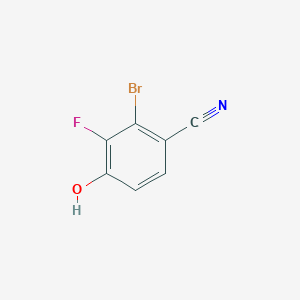

2-Bromo-3-fluoro-4-hydroxybenzonitrile

Descripción

2-Bromo-3-fluoro-4-hydroxybenzonitrile (CAS: 1690654-52-4) is a halogenated aromatic nitrile with the molecular formula C₇H₃BrFNO and a molecular weight of 216.01 g/mol. Key physicochemical properties include:

The compound features a bromine atom at position 2, fluorine at position 3, and a hydroxyl group at position 4 on the benzonitrile scaffold. These substituents confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

2-bromo-3-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQXFSUVMKDXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-Bromo-3-fluoro-4-hydroxybenzonitrile can be categorized as follows:

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : It is utilized in developing new drugs targeting specific enzymes or receptors.

- Agrochemicals : It plays a role in synthesizing compounds used in agriculture.

Medicinal Chemistry

This compound has shown potential biological activities:

- Anticancer Properties : Studies indicate that it can induce apoptosis in cancer cells, particularly in renal cell carcinoma models. The compound modulates signaling pathways related to cell survival and proliferation, making it a candidate for anti-cancer therapies. Case Study : A xenograft study demonstrated that treatment with this compound resulted in significant tumor size reduction in 786-O renal cell carcinoma models, highlighting its potential as an anti-cancer agent.

- Antimicrobial Activity : In vitro studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Material Science

The compound is also applied in material science for:

- Development of Novel Materials : It is used in synthesizing advanced materials such as polymers and liquid crystals due to its unique chemical properties.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-fluoro-4-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and hydroxyl groups can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-bromo-3-fluoro-4-hydroxybenzonitrile, differing in substituent type, position, or functional groups:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 2-Fluoro-4-hydroxybenzonitrile | F (2), OH (4) | C₇H₄FNO | 153.11 | Lacks bromine; reduced steric bulk |

| 3-Bromo-5-fluoro-4-iodoaniline | Br (3), F (5), I (4), NH₂ (1) | C₆H₄BrFINO | 315.91 | Iodine substitution; amine group replaces nitrile |

| 4-Bromo-3-(hydroxymethyl)benzonitrile | Br (4), CH₂OH (3) | C₈H₆BrNO | 228.05 | Hydroxymethyl vs. hydroxyl; bromine at position 4 |

| 2-Amino-4-chloro-5-methoxybenzonitrile | NH₂ (2), Cl (4), OCH₃ (5) | C₈H₇ClN₂O | 198.61 | Amino and methoxy groups; chlorine substitution |

Physicochemical Properties

- Boiling Point: The bromine atom in the target compound increases its boiling point compared to non-brominated analogues like 2-fluoro-4-hydroxybenzonitrile (153.11 g/mol, lower MW) .

- Acidity: The pKa of 5.63 indicates moderate acidity due to the electron-withdrawing effects of Br, F, and CN groups.

Actividad Biológica

2-Bromo-3-fluoro-4-hydroxybenzonitrile is an organic compound characterized by the molecular formula C7H3BrFNO. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for its application in medicinal chemistry and organic synthesis.

The compound is synthesized through a series of reactions involving bromination, fluorination, and hydroxylation of suitable precursors like 4-hydroxybenzonitrile. The reactions typically involve reagents such as bromine, fluorinating agents (e.g., Selectfluor), and oxidizing agents (e.g., hydrogen peroxide) to introduce the functional groups effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preclinical studies suggest that it can induce apoptosis in cancer cells, particularly in xenograft models of renal cell carcinoma. The compound's mechanism involves modulation of signaling pathways related to cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

The biological activity of this compound is influenced by the presence of bromine, fluorine, and hydroxyl groups on its aromatic ring. These substituents enhance its binding affinity to various molecular targets such as enzymes and receptors involved in microbial resistance and cancer progression. The specific interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its therapeutic effects .

Case Studies

- Anticancer Efficacy in Xenograft Models : In a study involving 786-O renal cell carcinoma xenografts, treatment with this compound resulted in significant tumor size reduction compared to controls. The study employed a dosage regimen that demonstrated a dose-dependent relationship between treatment duration and tumor regression .

- Antimicrobial Testing Against Resistant Strains : A separate investigation tested the compound against various antibiotic-resistant bacterial strains. Results indicated a promising inhibitory effect, suggesting potential for development into a new class of antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-fluoro-4-hydroxybenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group transformations. For example, bromination of a fluorinated hydroxybenzonitrile precursor can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C). Evidence from similar compounds, such as 2-Bromo-6-fluorobenzonitrile (CAS RN 79544-27-7), suggests regioselective bromination at the ortho position relative to the nitrile group . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize di-substitution byproducts.

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating intermediates, while recrystallization from ethanol/water mixtures improves final product purity (>95%). High-performance liquid chromatography (HPLC) with C18 columns is advised for analytical validation, as noted in Kanto Reagents’ protocols for structurally related bromo-fluorobenzonitriles .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6) identify substituent positions (e.g., hydroxy proton at δ 10–12 ppm, nitrile carbon at ~115 ppm).

- IR : Absorbance bands for -CN (~2230 cm⁻¹) and -OH (~3200 cm⁻¹) confirm functional groups, as demonstrated in IR spectra of analogous compounds like 3-bromo-4-fluorobenzonitrile .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 230.92) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single crystals suitable for X-ray diffraction are grown via slow evaporation of a saturated DCM/hexane solution. Data collection at low temperature (100 K) minimizes thermal motion artifacts. The SHELX suite (SHELXL for refinement) is used to solve the structure, leveraging its robustness for small molecules with heavy atoms like bromine . Hydrogen-bonding networks involving the hydroxy group can be analyzed using Mercury software.

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected coupling in H NMR)?

- Methodological Answer : Discrepancies may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to confirm spin systems and NOESY to assess spatial proximity. For example, coupling between fluorine and adjacent protons can cause splitting patterns misinterpreted as impurities. Computational NMR prediction tools (e.g., ACD/Labs) cross-validate experimental data .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., bromine loss above 200°C).

- pH Stability : Monitor hydrolysis of the nitrile group via HPLC in buffered solutions (pH 2–12). Related compounds, such as 4-Bromo-2-hydroxybenzonitrile, show degradation under strongly alkaline conditions .

- Light Sensitivity : UV-vis spectroscopy tracks photolytic decomposition, requiring storage in amber vials.

Q. How can site-selective reactivity of bromine vs. fluorine be exploited in derivatization reactions?

- Methodological Answer : Bromine’s higher electrophilicity enables Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O), while fluorine remains inert. For example, 2-Bromo-4-chlorophenylacetonitrile (CAS RN 52864-54-7) undergoes selective coupling at bromine, retaining fluorine . Computational DFT studies (e.g., Gaussian 16) predict charge distribution to guide reaction design.

Q. What computational strategies predict the electronic properties of this compound for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. PubChem’s 3D structure data (CID 12801 for 4-Bromo-2-chlorobenzonitrile) provides a template for modeling substituent effects . Solvent interactions are modeled using the PCM framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.